N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated phenyl group, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate acyl chloride with hydrazine to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 5-bromo-2-hydroxybenzaldehyde to form the Schiff base.
Triazole Formation: The Schiff base is further reacted with 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃) can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- **N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
The presence of the bromine atom in N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide imparts unique reactivity and properties compared to its chloro and fluoro analogs
Properties
Molecular Formula |
C20H20BrN5O3S |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN5O3S/c1-3-26-19(13-4-7-16(29-2)8-5-13)24-25-20(26)30-12-18(28)23-22-11-14-10-15(21)6-9-17(14)27/h4-11,27H,3,12H2,1-2H3,(H,23,28)/b22-11+ |
InChI Key |
WTPVBOLYMPGWGB-SSDVNMTOSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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